molecular formula C10H10Cl2N2O B12554192 N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine CAS No. 159092-09-8

N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B12554192
CAS No.: 159092-09-8
M. Wt: 245.10 g/mol
InChI Key: NBHAFVQMZKLBRQ-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazoles This compound is characterized by the presence of a dichlorophenyl group attached to a dihydro-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 3,4-dichlorobenzylamine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate imine, which subsequently undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific dichlorophenyl and oxazole structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it valuable for specific research and industrial applications.

Properties

CAS No.

159092-09-8

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H10Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-10-13-3-4-15-10/h1-2,5H,3-4,6H2,(H,13,14)

InChI Key

NBHAFVQMZKLBRQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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